(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile -

(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Catalog Number: EVT-4740245
CAS Number:
Molecular Formula: C15H8Cl2N2O2
Molecular Weight: 319.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7)

    Compound Description: This compound, also referred to as ANI-7, displays selective cytotoxicity towards breast cancer cells. It functions as an aryl hydrocarbon receptor (AhR) ligand, leading to the induction of CYP1-metabolizing mono-oxygenases. This metabolic conversion triggers DNA damage, cell cycle arrest, and eventually, cell death in susceptible breast cancer cell lines. Notably, ANI-7 exhibits greater potency in inhibiting breast cancer cell lines compared to normal breast cells or cell lines derived from other cancer types. []

    Relevance: ANI-7 shares a similar core structure with 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile. Both compounds possess a central acrylonitrile moiety connected to a 3,4-dichlorophenyl ring. The key difference lies in the substituent on the other end of the acrylonitrile group. While 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile has a 3-nitrophenyl group, ANI-7 features a 1H-pyrrol-2-yl substituent. This structural similarity suggests that both compounds might interact with similar biological targets, although their exact mechanisms of action and selectivity profiles might differ. []

(Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile

    Compound Description: This compound exhibits potent growth inhibition against the estrogen receptor-positive (ER+ve) human breast cancer cell line, MCF-7, demonstrating an IC50 value of 0.127 ± 0.043 μM. Significantly, it displays a high degree of selectivity, being up to 543-fold more potent against MCF-7 cells compared to nine other non-breast cancer cell lines. Furthermore, it exhibits significantly lower growth inhibition against an ER-ve human breast cancer cell line (MDA-MB231) and a normal non-tumourigenic breast epithelial cell line (MCF-10A), underscoring its preference for estrogen-dependent breast cancer cells. []

    Relevance: This compound shares the same core structure with 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile: a central acrylonitrile unit linked to a 3,4-dichlorophenyl ring and a nitrophenyl ring. The primary difference lies in the position of the nitro group on the phenyl ring. In 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile, the nitro group is at the meta (3) position, while in (Z)-2-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile, it's at the para (4) position. This positional change in the nitro group significantly influences the compound's biological activity and selectivity profile, particularly in the context of breast cancer cells. []

    Compound Description: This compound exhibits broad-spectrum growth inhibition across a panel of ten human cancer cell lines, with GI50 values ranging from 0.52 μM to 3 μM. []

    Relevance: This compound belongs to the same 2-phenylacrylonitrile family as 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile. They share a common structural motif comprising two terminal aromatic moieties—one being 3,4-dichlorophenyl—connected by a conjugated cyano (acrylonitrile) group. The variation lies in the second aromatic substituent. In this case, it's a 4-methoxyphenyl group, replacing the 3-nitrophenyl group of the main compound. This structural similarity, despite the differing substituents, highlights the importance of the shared motif for the observed anti-cancer activity. []

(Z)-3-(5-bromo-1H-pyrrol-2-yl)-2-(3,4-dichlorophenyl)acrylonitrile

    Compound Description: This compound demonstrates a 3-fold enhancement in solubility (211 μg/mL) compared to its analogue, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7). []

(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile

    Compound Description: This compound displays sub-micromolar potency against a panel of cancer cell lines, including HT29 (colon), U87 and SJ-G2 (glioblastoma), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), MIA (pancreas), and SMA (murine glioblastoma). []

    Relevance: This compound exhibits a high degree of structural similarity to 3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)acrylonitrile. Both possess a 3,4-dichlorophenyl ring attached to an acrylonitrile unit. The key difference lies in the substituent on the other end of the acrylonitrile group. Here, it's a 4-aminophenyl group, replacing the 3-nitrophenyl group of the main compound. This subtle modification leads to a broader spectrum of anti-cancer activity, highlighting the impact of substituent changes on target selectivity. []

(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide

    Compound Description: This compound demonstrates potent anti-cancer activity against a panel of drug-resistant breast carcinoma cell lines, including MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, exhibiting potency in the range of 10-206 nM. []

Properties

Product Name

(2E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Molecular Formula

C15H8Cl2N2O2

Molecular Weight

319.1 g/mol

InChI

InChI=1S/C15H8Cl2N2O2/c16-14-5-4-10(7-15(14)17)6-12(9-18)11-2-1-3-13(8-11)19(20)21/h1-8H/b12-6-

InChI Key

SXIDKFMUZLWDAY-SDQBBNPISA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC(=C(C=C2)Cl)Cl)C#N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC(=C(C=C2)Cl)Cl)C#N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.